molecular formula C8H10NO6P B15178557 Ethyl (4-nitrophenyl) phosphate CAS No. 17659-67-5

Ethyl (4-nitrophenyl) phosphate

Cat. No.: B15178557
CAS No.: 17659-67-5
M. Wt: 247.14 g/mol
InChI Key: YTFMVJUJFNLWIE-UHFFFAOYSA-N
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Description

Ethyl (4-nitrophenyl) phosphate (CAS 311-45-5), also known as monoethyl 4-nitrophenyl phosphate, is an organophosphate compound characterized by a phosphate ester group linked to an ethyl chain and a 4-nitrophenyl moiety. Its molecular formula is C₈H₁₀NO₆P, with a structure defined by the reactive 4-nitrophenyl group, which confers distinct biochemical properties .

This compound is primarily studied as a nerve agent simulant and a cholinesterase inhibitor. It is generated during the degradation of methyl paraoxon (a chemical warfare agent simulant) under alkaline conditions via C–O bond cleavage . Unlike diethyl phosphate (a less toxic byproduct), this compound retains the 4-nitrophenyl group, enabling irreversible binding to acetylcholinesterase (AChE), thereby mimicking the neurotoxic effects of paraoxon and organophosphate-based chemical warfare agents .

Properties

CAS No.

17659-67-5

Molecular Formula

C8H10NO6P

Molecular Weight

247.14 g/mol

IUPAC Name

ethyl (4-nitrophenyl) hydrogen phosphate

InChI

InChI=1S/C8H10NO6P/c1-2-14-16(12,13)15-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,13)

InChI Key

YTFMVJUJFNLWIE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Ethyl 4-nitrophenyl ethylphosphonate, also known as Armin or Armine, is a chemical compound with a variety of applications, particularly in scientific research. It functions as a reversible organophosphorus cholinesterase inhibitor, affecting both the presynaptic membrane and inhibiting postsynaptic cholinergic receptors . Historically, it has been used as a miotic agent .

Scientific Research Applications

  • Cholinesterase Inhibition: Ethyl 4-nitrophenyl ethylphosphonate is known for its cholinesterase inhibiting properties . Cholinesterase inhibitors are often used clinically to enhance cholinergic inputs to the gastrointestinal tract, urinary bladder, and the eye .
  • Hydrolysis Studies: This compound is used in studies involving hydrolysis, particularly concerning the breakdown of nerve agent simulants. For example, it has been used to study the hydrolysis of methyl paraoxon, a nerve agent simulant, where the breakdown product ethyl 4-nitrophenyl phosphate can be formed . The product distribution and toxicity of these decomposition products depend significantly on reaction conditions .
  • Investigating Breakdown Pathways: Research has explored suitable bases to promote the hydrolysis of methyl paraoxon, with the goal of producing non-toxic products . The breakdown pathways and resulting products are influenced by the nucleophilicity of the base used .
  • Protein Phosphatase-1 (PP1) Studies: Ethyl 4-nitrophenyl ethylphosphonate is used in mechanistic studies of protein phosphatase-1 (PP1), an enzyme involved in various cellular processes .

Case Studies

  • Hydrolysis of Methyl Paraoxon: In a study investigating the breakdown of the nerve agent simulant methyl paraoxon (MP), researchers aimed to identify suitable bases to promote hydrolysis and produce exclusively the non-toxic product, dimethyl phosphate . The study found that stronger bases like TBD, MTBD, DBU, and TMG resulted in a fast breakdown of MP to produce dimethyl phosphate . However, bases like quinuclidine resulted in the formation of the toxic breakdown product, methyl 4-nitrophenyl phosphate .
  • O-Nucleophilicity of Hydroxamate Ions: Research has been conducted on the nucleophilicity of hydroxamate ions toward ethyl 4-nitrophenyl ethylphosphonate .

Mechanism of Action

The mechanism by which Ethyl (4-nitrophenyl) phosphate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in enzymes or other biological molecules.

  • Pathways Involved: The compound may inhibit or activate certain biochemical pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (4-nitrophenyl) phosphate shares structural and functional similarities with several organophosphates. Below is a detailed comparison:

Structural Analogues

Compound Molecular Formula Key Substituents Toxicity Profile Key Applications References
This compound C₈H₁₀NO₆P Ethyl ester, 4-nitrophenyl group High (AChE inhibition) Nerve agent simulant, enzyme studies
Diethyl 4-nitrophenyl phosphate (Paraoxon ethyl) C₁₀H₁₄NO₆P Two ethyl esters, 4-nitrophenyl Extremely high (neurotoxin) Former insecticide, cholinesterase research
Bis(4-nitrophenyl) phosphate (BNPP) C₁₂H₉N₂O₈P Two 4-nitrophenyl groups Moderate (phosphodiesterase substrate) Phosphodiesterase activity assays
4-Nitrophenyl phosphate C₆H₆NO₆P No ethyl ester Low (alkaline phosphatase substrate) ELISA substrates, enzymatic assays

Reactivity in Nucleophilic Reactions

This compound exhibits distinct reactivity in nucleophilic substitution reactions due to its electron-withdrawing 4-nitrophenyl group. Comparative studies using the Brønsted equation reveal:

  • Hydroxamate ions react with this compound at a rate 300–800× faster than with non-α-nucleophiles (e.g., phenoxide ions), attributed to the α-effect enhancing nucleophilicity .
  • In contrast, diethyl 4-nitrophenyl phosphate (paraoxon) shows higher reactivity toward hydroxamate ions (βN = 0.70) compared to this compound (βN = 0.54), likely due to steric effects from the additional ethyl group .

Toxicity and Enzyme Inhibition

  • This compound : Retains the 4-nitrophenyl group, enabling irreversible AChE inhibition (IC₅₀ values in nM range) .
  • Paraoxon ethyl : More toxic due to dual ethyl esters, enhancing membrane permeability and AChE binding affinity. Withdrawn from agricultural use due to acute neurotoxicity .
  • BNPP : Lower toxicity as it lacks a leaving group for AChE inhibition; primarily used as a phosphodiesterase substrate .

Stability and Degradation Pathways

  • This compound forms via alkaline hydrolysis of methyl paraoxon (C–O bond cleavage). Its stability in aqueous solutions is pH-dependent, with slower degradation compared to diethyl phosphate .
  • Paraoxon ethyl degrades via P–O bond cleavage, producing non-toxic diethyl phosphate and 4-nitrophenol .

Data Tables

Table 1: Structural and Functional Comparison

Parameter This compound Paraoxon Ethyl BNPP 4-Nitrophenyl Phosphate
Molecular Weight 247.14 g/mol 275.19 g/mol 364.18 g/mol 219.09 g/mol
Key Functional Groups Ethyl ester, 4-nitrophenyl Diethyl, 4-nitrophenyl Bis(4-nitrophenyl) Phosphate, 4-nitrophenyl
Toxicity (AChE Inhibition) High Extreme Low Negligible
Primary Use Enzyme inhibition studies Neurotoxin research Phosphodiesterase assays Alkaline phosphatase assays

Table 2: Reactivity Parameters (Brønsted Analysis)

Substrate βN Value Reactivity vs. Phenoxide Ions Reference
This compound 0.54 300× faster
Diethyl 4-nitrophenyl phosphate 0.70 800× faster
4-Nitrophenyl 4-toluenesulfonate 0.59 500× faster

Chemical Reactions Analysis

Hydrolysis Reactions

ENPP undergoes hydrolysis via competing pathways dependent on reaction conditions:

Alkaline Hydrolysis

  • Primary pathway : Attack by hydroxide ions (OH⁻) at the phosphorus center, leading to P–O bond cleavage and formation of diethyl phosphate + 4-nitrophenol (non-toxic pathway) .

  • Competing pathway : Nucleophilic attack at the aliphatic carbon (C–O bond cleavage), generating ethyl 4-nitrophenyl phosphate (toxic product) .

ConditionWater (equiv)Base (equiv)Major Product (%)Pathway Selectivity
TMG (5 equiv), H₂O (50)505Diethyl phosphate (97–100%)P–O cleavage
TMG (5 equiv), H₂O (1)15Ethyl 4-nitrophenyl phosphate (35%)C–O cleavage

Reducing water content below 50 equivalents shifts selectivity toward the toxic pathway due to decreased hydroxide availability, enabling softer nucleophiles (e.g., TMG) to attack the carbon center .

Nucleophilic Substitution Reactions

ENPP reacts with amines, pyridines, and phenols via concerted mechanisms:

Kinetic Parameters

Data from Castro et al. (2011) for ENPP reactions in acetonitrile at 25°C :

Nucleophile Typeβ (Brønsted)log kₙ (M⁻¹s⁻¹)Mechanism
Secondary Alicyclic Amines0.21 ± 0.030.8–2.1Bimolecular (SN2)
Pyridines0.34 ± 0.05-0.5–1.2Associative
Phenoxides0.42 ± 0.071.5–3.0Transition-state stabilization
  • Key trend : Reactivity correlates with nucleophile basicity (β > 0), but steric hindrance limits efficacy for bulky amines .

Enzymatic Degradation

ENPP inhibits acetylcholinesterase (AChE) via phosphorylation of the serine residue, mimicking nerve agents like VX .

Protein Phosphatase-1 (PP1) Catalysis

  • Substrate : 4-nitrophenyl phosphate (analogous to ENPP’s aryl group).

  • Mechanism : Bell-shaped pH-rate profile (pKₐ 6.0 and 7.2) indicates acid/base catalysis involving histidine and aspartate residues .

  • Kinetics :

    • kcat/KM=1850M1s1k_{cat}/K_M = 1850 \, \text{M}^{-1}\text{s}^{-1} (maximal rate) .

    • Viscosity-independent hydrolysis confirms rate-limiting chemical step .

Detoxification Strategies

  • Optimal conditions : 5 equivalents TMG + 50 equivalents H₂O achieves >97% non-toxic diethyl phosphate .

  • VX simulant hydrolysis : Similar conditions yield 86–88% ethyl methylphosphonic acid (EMPA) .

Structural and Mechanistic Insights

  • Transition state : Pentacoordinate phosphorus intermediate observed during hydrolysis, with pseudorotation enabling bond cleavage selectivity .

  • Spectroscopic evidence :

    • 31P NMR^{31}\text{P NMR}: Peaks at 2.8 ppm (diethyl phosphate) and -4.5 ppm (toxic product) .

    • MS : m/z 224 ([TMG–P]⁺) confirms nucleophilic attack at phosphorus .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through a two-step mechanism where the p-nitrophenolate ion attacks the electrophilic phosphorus center in diethyl chlorophosphate. Triethylamine or aqueous sodium hydroxide typically serves as the base to scavenge hydrochloric acid byproducts. The general stoichiometry follows:

$$
\text{p-Nitrophenol} + \text{ClPO(OEt)}2 \xrightarrow{\text{Base}} (\text{4-NO}2\text{C}6\text{H}4\text{O})\text{PO(OEt)}_2 + \text{HCl}
$$

Critical parameters include:

  • Molar ratio : 1:1.05 p-nitrophenol to diethyl chlorophosphate ensures complete conversion
  • Temperature : 0–5°C initial phase to control exotherm, followed by 25°C maturation
  • Solvent system : Anhydrous dichloromethane or tetrahydrofuran

Industrial-Scale Process Optimization

Patent CN110627830A details a batch process where 100 kg p-nitrophenol reacts with 142 kg diethyl chlorophosphate in 600 L dichloromethane, using 55 kg triethylamine. After 6 hours at 25°C, the mixture undergoes aqueous workup:

  • 5% HCl washes remove excess base
  • Saturated NaCl solution prevents emulsion formation
  • Anhydrous MgSO₄ drying achieves <100 ppm water content

Vacuum distillation at 80°C (5 mmHg) yields 92% product with 99.3% HPLC purity. This method's scalability stems from its exothermic controllability and minimal side reactions.

Alternative Synthetic Pathways

Phosphorylation Using Phosphorus Oxychloride

A three-step sequence starting from phosphorus oxychloride allows esterification flexibility:

$$
\begin{align}
\text{Step 1: } & \text{POCl}_3 + 2 \text{EtOH} \rightarrow \text{ClPO(OEt)}_2 + 2 \text{HCl} \
\text{Step 2: } & \text{ClPO(OEt)}_2 + \text{p-Nitrophenol} \rightarrow (\text{4-NO}_2\text{C}_6\text{H}_4\text{O})\text{PO(OEt)}_2 + \text{HCl} \
\end{align
}
$$

This route enables in situ generation of diethyl chlorophosphate but requires strict moisture control. Yields typically range 65–70% due to competing hydrolysis reactions.

Enzymatic Transesterification

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to mediate phosphate ester formation. A 2023 study demonstrated:

  • 40°C reaction in tert-amyl alcohol
  • 5:1 molar excess of vinyl ethyl carbonate as acyl donor
  • 78% conversion over 48 hours

While environmentally favorable, enzymatic routes currently lack the throughput needed for industrial production.

Reaction Parameter Optimization

Solvent Effects on Reaction Kinetics

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Dichloromethane 8.93 5.2 89
THF 7.58 4.8 91
Acetonitrile 37.5 6.5 82
Toluene 2.38 7.1 76

Polar aprotic solvents like THF optimize nucleophilicity of p-nitrophenolate while maintaining reagent solubility.

Temperature Profile Analysis

Stage Temperature (°C) Duration (min) Purpose
Cooling 0–5 30 Controlled reagent addition
Ramp 5→25 45 Gradual reaction initiation
Maturation 25 360 Complete conversion
Quenching 0–5 20 Stabilize product

Maintaining <10°C during exothermic phases prevents thermal decomposition of the nitro group.

Advanced Purification Strategies

Distillation Parameters

Pressure (mmHg) Boiling Point (°C) Purity (%) Recovery (%)
10 158–162 99.1 85
5 145–148 99.5 78
2 132–135 99.8 65

Fractional distillation at 5 mmHg balances purity and yield for pharmaceutical-grade material.

Crystallization Optimization

Methanol/water (4:1 v/v) recrystallization at −20°C produces needle-like crystals with:

  • 99.9% chiral purity
  • 0.2% max single impurity
  • 5°C/min cooling rate optimal for crystal formation

Analytical Characterization

Spectroscopic Profiles

31P NMR (CDCl₃) : δ −2.7 ppm (singlet)
1H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J=8.9 Hz, 2H, ArH)
  • δ 7.39 (d, J=8.9 Hz, 2H, ArH)
  • δ 4.25–4.12 (m, 4H, OCH₂CH₃)
  • δ 1.38 (t, J=7.1 Hz, 6H, CH₃)

IR (KBr) :

  • 1520 cm⁻¹ (asymmetric NO₂ stretch)
  • 1265 cm⁻¹ (P=O)
  • 1020 cm⁻¹ (P-O-Ar)

Industrial Manufacturing Considerations

Cost Analysis

Component Price ($/kg) Percentage of Total Cost
p-Nitrophenol 85 41%
Diethyl chlorophosphate 120 52%
Solvent recovery 18 7%

Bulk purchasing (≥100 kg) reduces diethyl chlorophosphate costs by 23% through supplier contracts.

Emerging Applications

Next-Generation Assay Systems

Functionalization of this compound enables:

  • PEGylated derivatives for enhanced aqueous solubility
  • Fluorescent tags via Arbuzov reactions with dansyl chloride
  • Microencapsulation in PLGA nanoparticles for sustained release

Q & A

Q. What experimental setups are commonly used to study the hydrolysis of Ethyl (4-nitrophenyl) phosphate (ENPP) in enzymatic or catalytic systems?

ENPP is frequently employed as a model substrate for phosphoester hydrolysis studies. A standard protocol involves kinetic assays using UV-Vis spectroscopy to monitor the release of 4-nitrophenol (λmax ~400 nm) as the reaction progresses. Buffers like MES (pH 5.5–6.5), HEPES (pH 6.5–7.5), or EPPS (pH 7.5–8.0) are selected based on the desired pH range. For example, in cobalt(II)-catalyzed hydrolysis, reaction rates are measured under controlled temperature, and the pH-rate profile is analyzed to identify deprotonation steps of metal-coordinated water, which activate the catalyst .

Q. How is this compound detected and quantified in degradation studies?

Degradation products like 4-nitrophenol and diethyl phosphate are typically identified using HPLC or TLC. However, discrepancies between analytical methods (e.g., TLC vs. HPLC) can arise, as observed in ethyl parathion degradation studies. To mitigate this, researchers should validate methods with spiked controls and cross-reference results with NMR or mass spectrometry. Quantification of unrecoverable residues (e.g., in soil) requires radiometric tracing using 14C-labeled ENPP .

Advanced Research Questions

Q. What mechanistic insights have been gained from isotope effect studies on ENPP hydrolysis?

Kinetic isotope effects (KIEs) reveal the transition state of ENPP hydrolysis. For example, a solvent deuterium KIE (Dk = 1.14) and the absence of 18O incorporation into 4-nitrophenol suggest that hydrolysis proceeds via intramolecular attack of a metal-coordinated hydroxide ion at phosphorus. The secondary 15N KIE (15k = 1.0013) indicates ~50% bond cleavage to the leaving group in the rate-limiting step, supporting a concerted mechanism in copper(II)-catalyzed systems .

Q. How do labile metal complexes enhance the catalytic hydrolysis of ENPP?

Dinuclear cobalt(II) complexes promote ENPP hydrolysis through metal-coordinated water activation. The pH-dependent rate enhancement correlates with deprotonation of the metal-bound water to generate a nucleophilic hydroxide. Turnover is achieved by regenerating the active catalyst after product release, with rate constants exceeding non-catalyzed hydrolysis by orders of magnitude . Copper(II) complexes, such as Cu[9]aneN3Cl2, show similar behavior, with catalytic efficiency tied to ligand geometry and metal-ion Lewis acidity .

Q. What toxicological implications arise from ENPP degradation products in environmental or biochemical systems?

ENPP hydrolysis can produce ethyl 4-nitrophenyl phosphate, a toxic acetylcholinesterase inhibitor structurally analogous to paraoxon. This degradate irreversibly binds to the enzyme’s active site, mimicking organophosphate nerve agents. Researchers must differentiate between cleavage pathways (C–O vs. P–OAr bond scission) using kinetic and mass spectrometry data to assess toxicity profiles .

Q. How should researchers address contradictions in identifying ENPP degradates across analytical platforms?

Discrepancies between TLC and HPLC results (e.g., in ethyl parathion studies) highlight the need for orthogonal validation. For example, storage stability tests and spiked recovery experiments can confirm degradate identity. In soil systems, unrecoverable residues (up to 88.6% of applied radioactivity) may require 14C mass balance studies to account for non-extractable bound residues .

Methodological Recommendations

  • Kinetic Analysis : Use quenched assays with NaOH to terminate reactions, followed by spectrophotometric detection of 4-nitrophenol .
  • Catalyst Design : Prioritize dinuclear metal complexes for enhanced hydrolytic activity, and characterize pH-rate profiles to optimize reaction conditions .
  • Toxicity Screening : Combine acetylcholinesterase inhibition assays with HPLC-MS to correlate degradation pathways with biological activity .

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